3-(4-chlorobenzyl)-5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione
Overview
Description
3-(4-chlorobenzyl)-5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C18H14ClIN2O3 and its molecular weight is 468.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.97377 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Anticancer Properties
One study focused on the synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivatives, revealing their significant antibacterial and anticancer properties. The synthesized compounds demonstrated potent activity against a range of microbial strains and cancer cell lines, highlighting their potential in developing new therapeutic agents (Sherif, Eldeen, & Helal, 2013).
Synthesis and Antimicrobial Activity
Another research effort described the synthesis of chlorobenzyl benzylidene imidazolidinediones and their evaluation against various microorganisms, including Candida albicans, Neurospora crassa, Staphylococcus aureus, Mycobacterium smegmatis, and Escherichia coli. This study illustrates the compounds' broad spectrum of antimicrobial activity, offering avenues for new drug development (Lima et al., 1992).
N-Heterocyclic Carbene-Silver Complexes
Research on p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene (NHC) silver complexes has shown high antibacterial activity against Gram-negative and Gram-positive bacteria. These findings underscore the potential of these complexes in antimicrobial applications, alongside preliminary investigations into their cytotoxicity against cancer cell lines, demonstrating their therapeutic versatility (Patil et al., 2010).
DNA Binding Studies
A study on the UV-Vis spectroscopic behavior and DNA binding affinity of imidazolidine derivatives revealed significant insights into their potential as anti-cancer drugs. This research provides a foundation for further exploration of these compounds in cancer treatment, based on their strong binding affinity to DNA and potential to inhibit tumor growth (Shah et al., 2013).
Electronic and Structural Analysis
Investigations into the electronic, nonlinear optical, and spectroscopic properties of heterocyclic compounds related to imidazolidinediones have provided valuable information on their molecular structure and potential applications in various fields, including materials science and pharmacology (Beytur & Avinca, 2021).
Properties
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-iodo-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClIN2O3/c1-25-16-7-4-12(8-14(16)20)9-15-17(23)22(18(24)21-15)10-11-2-5-13(19)6-3-11/h2-9H,10H2,1H3,(H,21,24)/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLDDSARBANROZ-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClIN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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